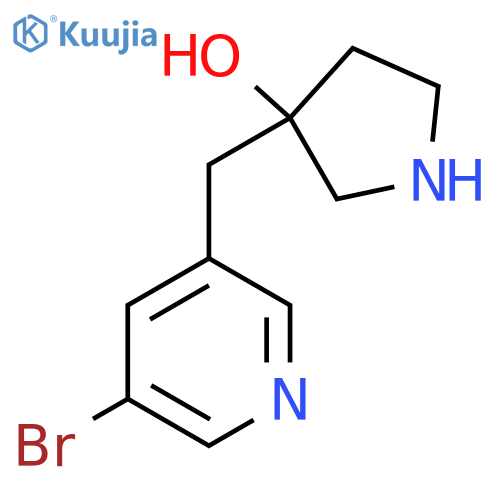Cas no 1564528-38-6 (3-(5-bromopyridin-3-yl)methylpyrrolidin-3-ol)

1564528-38-6 structure
商品名:3-(5-bromopyridin-3-yl)methylpyrrolidin-3-ol
3-(5-bromopyridin-3-yl)methylpyrrolidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-(5-bromopyridin-3-yl)methylpyrrolidin-3-ol
- 3-[(5-bromopyridin-3-yl)methyl]pyrrolidin-3-ol
- 1564528-38-6
- EN300-1898344
-
- インチ: 1S/C10H13BrN2O/c11-9-3-8(5-13-6-9)4-10(14)1-2-12-7-10/h3,5-6,12,14H,1-2,4,7H2
- InChIKey: CTENBPNKCBSELB-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=CC(=C1)CC1(CNCC1)O
計算された属性
- せいみつぶんしりょう: 256.02113g/mol
- どういたいしつりょう: 256.02113g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
3-(5-bromopyridin-3-yl)methylpyrrolidin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1898344-0.5g |
3-[(5-bromopyridin-3-yl)methyl]pyrrolidin-3-ol |
1564528-38-6 | 0.5g |
$1124.0 | 2023-09-18 | ||
| Enamine | EN300-1898344-1.0g |
3-[(5-bromopyridin-3-yl)methyl]pyrrolidin-3-ol |
1564528-38-6 | 1g |
$1172.0 | 2023-05-24 | ||
| Enamine | EN300-1898344-5.0g |
3-[(5-bromopyridin-3-yl)methyl]pyrrolidin-3-ol |
1564528-38-6 | 5g |
$3396.0 | 2023-05-24 | ||
| Enamine | EN300-1898344-10.0g |
3-[(5-bromopyridin-3-yl)methyl]pyrrolidin-3-ol |
1564528-38-6 | 10g |
$5037.0 | 2023-05-24 | ||
| Enamine | EN300-1898344-2.5g |
3-[(5-bromopyridin-3-yl)methyl]pyrrolidin-3-ol |
1564528-38-6 | 2.5g |
$2295.0 | 2023-09-18 | ||
| Enamine | EN300-1898344-5g |
3-[(5-bromopyridin-3-yl)methyl]pyrrolidin-3-ol |
1564528-38-6 | 5g |
$3396.0 | 2023-09-18 | ||
| Enamine | EN300-1898344-1g |
3-[(5-bromopyridin-3-yl)methyl]pyrrolidin-3-ol |
1564528-38-6 | 1g |
$1172.0 | 2023-09-18 | ||
| Enamine | EN300-1898344-0.05g |
3-[(5-bromopyridin-3-yl)methyl]pyrrolidin-3-ol |
1564528-38-6 | 0.05g |
$983.0 | 2023-09-18 | ||
| Enamine | EN300-1898344-0.1g |
3-[(5-bromopyridin-3-yl)methyl]pyrrolidin-3-ol |
1564528-38-6 | 0.1g |
$1031.0 | 2023-09-18 | ||
| Enamine | EN300-1898344-0.25g |
3-[(5-bromopyridin-3-yl)methyl]pyrrolidin-3-ol |
1564528-38-6 | 0.25g |
$1078.0 | 2023-09-18 |
3-(5-bromopyridin-3-yl)methylpyrrolidin-3-ol 関連文献
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
1564528-38-6 (3-(5-bromopyridin-3-yl)methylpyrrolidin-3-ol) 関連製品
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
